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Part 1: Chemical Identity & Structural Logic
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Compound of Interest

Compound Name: Methyl 7-methyl-4-oxooctanoate
CAS No.: 53663-32-4
Cat. No.: B1615037

Get Quote

\ J

Methyl 7-methyl-4-oxooctanoate (CAS: 53663-32-4) is a specialized

-keto ester intermediate. While often overlooked in basic catalogs, it represents a high-value
"C10 synthon" in medicinal chemistry. Its structure combines a reactive electrophilic ketone
with a terminal ester, separated by an ethylene bridge, making it a prime candidate for
heterocycle synthesis (Paal-Knorr) and asymmetric reduction to chiral lactones.

Structural Breakdown

The molecule is defined by three distinct functional domains, each serving a specific role in
retrosynthetic logic:

» The Electrophilic Core (C1-C4): The succinate-derived "head" contains the methyl ester (C1)
and the ketone (C4). The C1-C4 distance is critical; it allows for 5-membered ring formation
(pyrrolidines, furans, lactones).

e The Lipophilic Tail (C5-C8): The isopentyl (3-methylbutyl) chain attached to the ketone
provides steric bulk and lipophilicity. This mimics the side chains found in leucine-derived
metabolites and specific terpenoids.

e The 4-Oxo Pharmacophore: The
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-positioning of the ketone relative to the ester allows for "linchpin" reactivity—simultaneous
attack by binucleophiles.

Property Specification
IUPAC Name Methyl 7-methyl-4-oxooctanoate
CAS Number 53663-32-4

Molecular Formula

Molecular Weight 186.25 g/mol

SMILES COC(=0)CCC(=0)CCC(C)C

Key Functionality -Keto Ester (1,4-dicarbonyl equivalent)

Part 2: High-Fidelity Synthesis Protocol

Rationale: While various routes exist (e.g., Stetter reaction), the most robust and scalable
method for research laboratories involves the nucleophilic opening of succinic anhydride using
a Grignard reagent, followed by esterification. This route minimizes side reactions common in
cross-coupling and utilizes readily available precursors.

Workflow Diagram
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Figure 1: Step-wise synthesis of Methyl 7-methyl-4-oxooctanoate via Grignard addition.

Detailed Methodology

Step 1: Preparation of Isopentylmagnesium Bromide
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e Reagents: 1-Bromo-3-methylbutane (15.1 g, 100 mmol), Magnesium turnings (2.67 g, 110
mmol), anhydrous THF (100 mL).

e Protocol: In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of
iodine. Add 10% of the bromide solution to initiate. Once reflux begins, add the remainder
dropwise over 30 mins. Reflux for 1 hour to ensure complete formation.

 Critical Check: The solution should turn cloudy grey/brown. If clear, initiation failed.

Step 2: Regioselective Ring Opening

Reagents: Succinic Anhydride (9.0 g, 90 mmol), anhydrous THF (100 mL), anhydrous

(optional, for transmetallation to organocadmium to prevent over-addition, though careful
temp control works).

e Protocol: Dissolve succinic anhydride in THF and cool to -78°C. Add the Grignard reagent
slowly via cannula. The low temperature favors mono-addition to the anhydride over double-
addition (which would yield the diol).

e Workup: Warm to 0°C, quench with 1M HCI. Extract with EtOAc (

mL). Wash organic phase with brine, dry over

Result: Crude 7-methyl-4-oxooctanoic acid.
Step 3: Fischer Esterification
» Reagents: Crude Keto-Acid, Methanol (50 mL),

(cat. 0.5 mL).

e Protocol: Reflux the crude acid in dry methanol for 4 hours. Monitor via TLC (Hexane:EtOAc
4:1).

o Purification: Concentrate in vacuo. Redissolve in
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, wash with saturated

(to remove unreacted acid). Flash chromatography (Silica, 10% EtOAc in Hexanes) yields

the pure ester.

Part 3: Analytical Validation (Self-Validating Data)

To ensure the synthesized product is CAS 53663-32-4, compare experimental data against

these predicted spectroscopic standards.

1H NMR (400 MHz, CDCI3)

The spectrum must show distinct signals for the isopentyl tail and the succinate core.

Shift ( o ) ) Structural
Multiplicity Integration Assignment TR
ppm) ontex
3.67 Singlet (s) 3H Methyl Ester
2.72 Triplet (t) 2H to Ketone
(Succinate side)
2.58 Triplet (t) 2H to Ester
2.45 Triplet (t) 2H to Ketone (Alkyl
side)
_ Methine (Iso
1.55 Multiplet (m) 1H
group)
1.46 Quartet (q) 2H to Ketone (Alkyl
side)
0.91 Doublet (d) 6H Terminal Methyls
IR Spectroscopy (Neat)
e 1735-1740 cm~1: Ester C=0 stretch (Strong).
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e 1715-1720 cm~1: Ketone C=0 stretch (Strong).

» Note: Two distinct carbonyl peaks are the hallmark of keto-esters. If only one broad peak is
seen, resolution is too low or hydrolysis occurred.

Part 4: Functional Utility in Drug Design

The value of Methyl 7-methyl-4-oxooctanoate lies in its ability to access biologically active
scaffolds.

Paal-Knorr Pyrrole Synthesis
Reaction with primary amines (

) yields 2-substituted pyrroles or 5-substituted pyrrolidones, common in kinase inhibitors.

Asymmetric Reduction to Lactones

Enzymatic or catalytic reduction (e.g., Noyori hydrogenation) of the C4 ketone yields the

-hydroxy ester, which spontaneously cyclizes to the chiral

-lactone. This scaffold is prevalent in pheromone synthesis and flavor chemistry (whiskey
lactone analogs).

Methyl 7-methyl-4-oxooctanoate

Paal-Knorr Reaction Asymmetric Hydrogenation
(+ R-NH2, Acid Cat.) (Ru-BINAP, H2)

N-Substituted Pyrroles Chiral Gamma-Lactones
(Kinase Inhibitor Scaffolds) (Fragrance/Bioactive Cores)
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Figure 2: Divergent synthesis pathways utilizing the 4-oxooctanoate core.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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